molecular formula C13H21Cl B14316223 8-Chlorotridec-7-en-5-yne CAS No. 113278-42-5

8-Chlorotridec-7-en-5-yne

Cat. No.: B14316223
CAS No.: 113278-42-5
M. Wt: 212.76 g/mol
InChI Key: HHISKGNURLDPMZ-UHFFFAOYSA-N
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Description

8-Chlorotridec-7-en-5-yne is an organic compound characterized by the presence of a chlorine atom, a double bond, and a triple bond within its carbon chain. This compound is part of the enyne family, which includes molecules containing both alkene (double bond) and alkyne (triple bond) functionalities. The presence of these multiple reactive sites makes this compound a versatile compound in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Chlorotridec-7-en-5-yne can be synthesized through several methods, including:

    Alkyne Formation: One common method involves the double elimination of dihaloalkanes.

    Alkene Formation:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Chlorotridec-7-en-5-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bond to form alkenes or alkanes.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nucleophiles such as sodium azide, potassium cyanide.

Major Products Formed

    Oxidation: Diols, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chlorotridec-7-en-5-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-Chlorooct-2-yne: Contains a similar alkyne functionality but with a shorter carbon chain.

    8-Bromotridec-7-en-5-yne: Similar structure but with a bromine atom instead of chlorine.

    8-Chlorotridec-6-en-4-yne: Similar structure but with different positions of the double and triple bonds.

Uniqueness

8-Chlorotridec-7-en-5-yne is unique due to its specific arrangement of the chlorine atom, double bond, and triple bond within a 13-carbon chain

Properties

113278-42-5

Molecular Formula

C13H21Cl

Molecular Weight

212.76 g/mol

IUPAC Name

8-chlorotridec-7-en-5-yne

InChI

InChI=1S/C13H21Cl/c1-3-5-7-8-10-12-13(14)11-9-6-4-2/h12H,3-7,9,11H2,1-2H3

InChI Key

HHISKGNURLDPMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CC#CCCCC)Cl

Origin of Product

United States

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